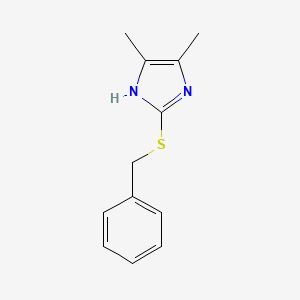![molecular formula C19H13F3N2O4 B12485381 N-(3-acetylphenyl)-N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-2,2,2-trifluoroacetamide](/img/structure/B12485381.png)
N-(3-acetylphenyl)-N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-2,2,2-trifluoroacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-acetylphenyl)-N-[(1,3-dioxoisoindol-2-yl)methyl]-2,2,2-trifluoroacetamide: is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a trifluoroacetamide group, an acetylphenyl group, and a dioxoisoindolylmethyl group, which contribute to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-N-[(1,3-dioxoisoindol-2-yl)methyl]-2,2,2-trifluoroacetamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route includes:
Formation of the dioxoisoindolylmethyl intermediate: This step involves the reaction of phthalic anhydride with an amine to form the dioxoisoindole structure.
Attachment of the acetylphenyl group: The intermediate is then reacted with 3-acetylphenylamine under specific conditions to attach the acetylphenyl group.
Introduction of the trifluoroacetamide group: Finally, the compound is treated with trifluoroacetic anhydride to introduce the trifluoroacetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The specific methods can vary depending on the scale of production and desired application.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-acetylphenyl)-N-[(1,3-dioxoisoindol-2-yl)methyl]-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The trifluoroacetamide group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
N-(3-acetylphenyl)-N-[(1,3-dioxoisoindol-2-yl)methyl]-2,2,2-trifluoroacetamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(3-acetylphenyl)-N-[(1,3-dioxoisoindol-2-yl)methyl]-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
N-(3-acetylphenyl)-N-methyl-2,2,2-trifluoroacetamide: Similar structure but lacks the dioxoisoindolyl group.
N-(3-acetylphenyl)-N-[(1,3-dioxoisoindol-2-yl)methyl]acetamide: Similar structure but lacks the trifluoroacetamide group.
Uniqueness
N-(3-acetylphenyl)-N-[(1,3-dioxoisoindol-2-yl)methyl]-2,2,2-trifluoroacetamide is unique due to the presence of all three functional groups, which contribute to its distinct chemical properties and potential applications. The combination of these groups allows for a wide range of chemical reactions and interactions, making it a valuable compound in various scientific fields.
Propiedades
Fórmula molecular |
C19H13F3N2O4 |
|---|---|
Peso molecular |
390.3 g/mol |
Nombre IUPAC |
N-(3-acetylphenyl)-N-[(1,3-dioxoisoindol-2-yl)methyl]-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C19H13F3N2O4/c1-11(25)12-5-4-6-13(9-12)23(18(28)19(20,21)22)10-24-16(26)14-7-2-3-8-15(14)17(24)27/h2-9H,10H2,1H3 |
Clave InChI |
FAYCVSDIMOMSNK-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC(=CC=C1)N(CN2C(=O)C3=CC=CC=C3C2=O)C(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 3-{[(4-methoxy-3-nitrophenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12485301.png)
![N-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}cyclopropanamine](/img/structure/B12485302.png)

![N-[2-(1H-benzimidazol-2-yl)phenyl]-2-(4-chlorophenyl)acetamide](/img/structure/B12485313.png)

![1-(4-Tert-butylphenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B12485319.png)
![1-(1,3-benzodioxol-5-yl)-N-{[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methyl}methanamine](/img/structure/B12485322.png)

![Methyl 3-{[(5-chloro-2-methoxyphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12485345.png)
![N-(4-bromophenyl)-3-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]propanamide](/img/structure/B12485355.png)
![3-[4-ethyl-5-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-1,2,4-triazol-3-yl]-1H-indole](/img/structure/B12485359.png)
![2-(1-Cyano-9,10-dimethoxy-2,4,6,7-tetrahydropyrimido[6,1-a]isoquinolin-3-yl)acetic acid](/img/structure/B12485360.png)
![N-{(2R,4S)-1-[(2,4-dichlorophenoxy)acetyl]-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl}-N-phenylacetamide](/img/structure/B12485373.png)
![3-hydroxy-4-(4-hydroxyphenyl)-7,7-dimethyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12485378.png)
